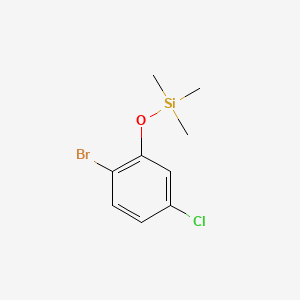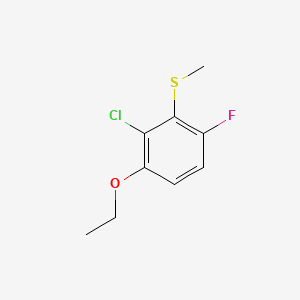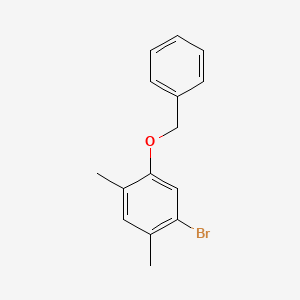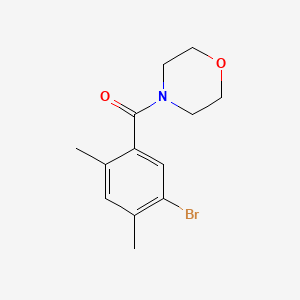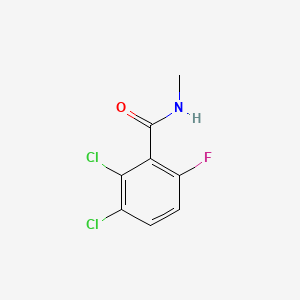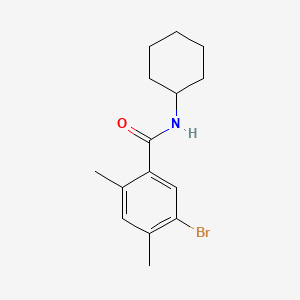
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (5-Br-N-CHDMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a benzamide group, a cyclohexyl group, and a bromine atom. 5-Br-N-CHDMB is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, enzyme-substrate interactions, protein-protein interactions, and protein-ligand binding. It has also been used in studies of drug metabolism, drug absorption, and drug-drug interactions. Additionally, 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in studies of receptor agonism and receptor antagonism.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins involved in various biochemical and physiological processes. It is also believed that the compound binds to receptors and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including effects on hormones, enzymes, proteins, and other biochemical processes. Additionally, it is believed that the compound may have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized in a variety of ways. Additionally, the compound is highly versatile and can be used in a variety of scientific research applications. The main limitation of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research on 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide could focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further studies could explore the compound’s potential as a drug or therapeutic agent. Other potential future directions include the development of new synthesis methods for 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide and the exploration of its potential uses in the medical field.
Métodos De Síntesis
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can be synthesized through a variety of methods. The most common method is a three-step reaction sequence that begins with the reaction of 2,4-dimethylbenzamide with bromine. This reaction yields 5-bromo-2,4-dimethylbenzamide. The next step involves the reaction of 5-bromo-2,4-dimethylbenzamide with cyclohexylmagnesium bromide. This reaction yields 5-bromo-N-cyclohexyl-2,4-dimethylbenzamide. Finally, the compound can be purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-bromo-N-cyclohexyl-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFEGDLISDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-cyclohexyl-2,4-dimethylbenZamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



